molecular formula C12H8F3NO B8634150 4-(4-(Trifluoromethoxy)phenyl)pyridine

4-(4-(Trifluoromethoxy)phenyl)pyridine

Cat. No. B8634150
M. Wt: 239.19 g/mol
InChI Key: SRCDYFWENTYUBZ-UHFFFAOYSA-N
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Patent
US06060469

Procedure details

A mixture of 4-(trifluoromethoxy)benzene boronic acid (2 g, 9.7 mmol), 4-bromopyridine hydrochloride (2.83 g, 14.5 mmol), diphenylphosphinobutylpalladium (II) dichloride (100 mg), dimethoxyethane (50 ml) and a 2M sodium carbonate solution (30 ml) were stirred at 85° C. for 2 hours. The solution was allowed to cool to ambient temperature diluted with water (100 ml), and extracted with ethyl acetate (2×100 ml). The combined organic layers were dried over sodium sulphate. Removal of the solvents in vacuo gave an oil which was chromatographed on silica in 30% ethyl acetate/hexane giving the title compound as an oil (1.86 g, 80%). 1H NMR (250 MHz, CDCl3) δ 8.72-8.70 (2H, d, J=6.2 Hz), 7.69-7.63 (2H, d, J=9.6 Hz), 7.49-7.47 (2H, d, J=6.2 Hz), and 7.36-7.32 (2H, d, J=9.6 Hz). m/z (ES+) 240 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.83 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
diphenylphosphinobutylpalladium (II) dichloride
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[O:3][C:4]1[CH:9]=[CH:8][C:7](B(O)O)=[CH:6][CH:5]=1.Cl.Br[C:17]1[CH:22]=[CH:21][N:20]=[CH:19][CH:18]=1.C(COC)OC.C(=O)([O-])[O-].[Na+].[Na+]>O.C1(P(CCCC[Pd-](Cl)Cl)C2C=CC=CC=2)C=CC=CC=1>[F:1][C:2]([F:14])([F:13])[O:3][C:4]1[CH:9]=[CH:8][C:7]([C:17]2[CH:22]=[CH:21][N:20]=[CH:19][CH:18]=2)=[CH:6][CH:5]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)B(O)O)(F)F
Name
Quantity
2.83 g
Type
reactant
Smiles
Cl.BrC1=CC=NC=C1
Name
Quantity
50 mL
Type
reactant
Smiles
C(OC)COC
Name
diphenylphosphinobutylpalladium (II) dichloride
Quantity
100 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)CCCC[Pd-](Cl)Cl
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
Removal of the solvents in vacuo
CUSTOM
Type
CUSTOM
Details
gave an oil which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica in 30% ethyl acetate/hexane giving the title compound as an oil (1.86 g, 80%)

Outcomes

Product
Name
Type
Smiles
FC(OC1=CC=C(C=C1)C1=CC=NC=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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